molecular formula C26H40N5NaO10S2 B1147950 Sulfo-nhs-LC-LC-biotin CAS No. 194041-66-2

Sulfo-nhs-LC-LC-biotin

Cat. No.: B1147950
CAS No.: 194041-66-2
M. Wt: 669.74
InChI Key:
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Description

Sulfo-nhs-LC-LC-biotin, also known as sulfosuccinimidyl-6-[biotinamido]hexanoate, is a water-soluble biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, antibodies, and other molecules containing primary amines. The compound is particularly valued for its ability to biotinylate cell surface proteins without penetrating cell membranes .

Scientific Research Applications

Sulfo-nhs-LC-LC-biotin is extensively used in various scientific research fields:

Mechanism of Action

The mechanism of action of Sulfo-NHS-LC-LC-Biotin involves the reaction of the compound with primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, allowing for its detection and isolation using streptavidin or avidin conjugated to a detection system .

Safety and Hazards

Users are advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas. It’s also important to ensure adequate ventilation and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-nhs-LC-LC-biotin is synthesized through a multi-step process involving the reaction of biotin with a spacer arm and a sulfo-NHS ester. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically purified using chromatography techniques and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Sulfo-nhs-LC-LC-biotin primarily undergoes substitution reactions, where the sulfo-NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in alkaline conditions (pH 7-9) .

Common Reagents and Conditions

Major Products

The major product of the reaction is a biotinylated protein or molecule, where the biotin moiety is covalently attached to the primary amine group .

Comparison with Similar Compounds

Sulfo-nhs-LC-LC-biotin is unique due to its long spacer arm, which reduces steric hindrance and improves the accessibility of the biotin moiety. Similar compounds include:

This compound’s extended spacer arm makes it particularly useful for applications requiring minimal steric hindrance, such as labeling cell surface proteins .

Properties

InChI

InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/t17-,18-,19?,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNPTJCDHAXLGI-BJPAGVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N5NaO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194041-66-2
Record name Sulfo-NHS-LC-LC-Biotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194041-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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